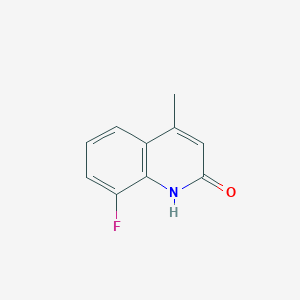
3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン酸
説明
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
ベンゾフラン誘導体は、抗腫瘍特性を含む強力な生物活性で知られています。 3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン酸の構造は、類似の化合物がさまざまな癌細胞株に対して有効性を示していることから、この分野における可能性を示唆しています .
抗菌作用
これらの化合物は、抗菌活性も示します。 本化合物の特徴であるベンゾフランコアは、細菌感染症の治療のために開発された分子に見られる共通の特徴であり、新しい抗菌剤の合成の候補となります .
抗酸化特性
ベンゾフラン誘導体の抗酸化の可能性により、酸化ストレス関連疾患の研究に適しています。 フリーラジカルを捕捉する能力は、酸化損傷を軽減することを目的とした治療薬で活用できます .
抗ウイルス用途
ベンゾフラン化合物は、抗ウイルス活性を示しています。 構造の類似性から、3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン酸は、ウイルスに対する有効性を調査することができ、新しい抗ウイルス薬の開発につながる可能性があります .
複雑な天然物の合成
ベンゾフラン環は、多くの生物活性天然物における重要な構造単位です。 対象の化合物は、特にベンゾフラン環をコア構造要素として含む複雑な天然物の全合成に用いることができます .
臨床薬候補の開発
ベンゾフラン誘導体の幅広い臨床用途から、本化合物は薬剤開発の前駆体として調査することができます。 ベンゾフラン環は、さまざまな合成化学原料や天然薬の基礎構造単位です .
生化学分析
Biochemical Properties
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit phosphodiesterase 4B, an enzyme involved in inflammatory responses The interaction between 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid and phosphodiesterase 4B results in the modulation of cyclic adenosine monophosphate levels, thereby influencing inflammatory pathways
Cellular Effects
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . In particular, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may affect the expression of genes involved in apoptosis and cell proliferation, thereby inhibiting tumor growth. Furthermore, this compound may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as phosphodiesterase 4B, leading to enzyme inhibition and subsequent modulation of cyclic adenosine monophosphate levels . Additionally, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the compound’s biological activities, including its anti-inflammatory and anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives can be stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors The long-term effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid on cellular function may include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain dosages, beyond which no additional therapeutic benefits are observed. It is crucial to determine the optimal dosage range to maximize therapeutic effects while minimizing toxicity.
Metabolic Pathways
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s and transferases. The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its biological activity and toxicity. Additionally, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid within cells and tissues involve interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, such as solute carrier family members . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid within tissues can affect its therapeutic efficacy and toxicity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s pharmacokinetic properties.
Subcellular Localization
The subcellular localization of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and apoptosis. The subcellular localization of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHBVNMXJYDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


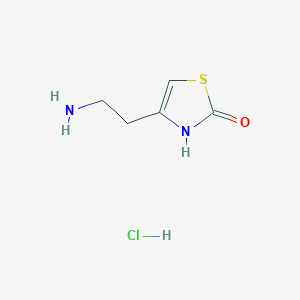
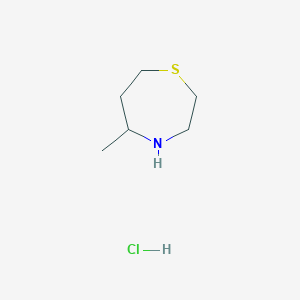
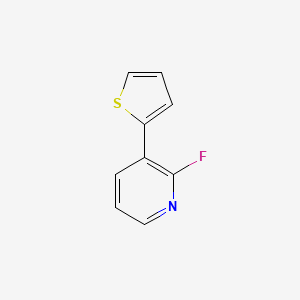
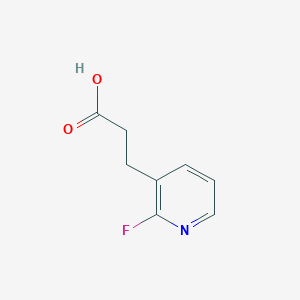




![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
